Octahydroindolizin-1-one

Vue d'ensemble

Description

Octahydroindolizin-1-one, also known as (8aS)-octahydroindolizin-1-one(1+), is a type of indolizidine alkaloid . It is a metabolite, which is any intermediate or product resulting from metabolism . The term ‘metabolite’ subsumes the classes commonly known as primary and secondary metabolites .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, there are related compounds such as 3-hydroxyisoindolin-1-ones that have been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This suggests that similar methods might be applicable for the synthesis of this compound.Molecular Structure Analysis

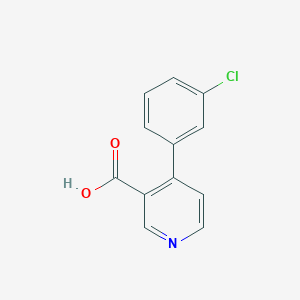

The molecular formula of this compound is C8H14NO . It has a net charge of +1, an average mass of 140.205, and a mono-isotopic mass of 140.10699 . The InChI code isInChI=1S/C8H13NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7H,1-6H2/p+1/t7-/m0/s1 . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Biological Activity in Plants and Microorganisms

Octahydroindolizin-1-one derivatives, specifically polyhydroxy derivatives, have been isolated from plants and microorganisms. These compounds are potent inhibitors of glycosidase enzymes, making them relevant for agricultural and medical research (Fellows, 1986).

Conformational Analysis

The conformations of octahydroindolizines, including their isomers, have been examined using NMR spectroscopy. Understanding their conformations is vital for potential applications in chemical and pharmaceutical fields (Sonnet, Netzel, & Mendoza, 1979).

Organocatalytic Synthesis

An enantioselective organocatalytic synthesis of octahydroindolizine core structures has been achieved. This method offers a potential route for the creation of pharmacologically active compounds (Wang, Kumano, Kano, & Maruoka, 2009).

Anti-Inflammatory Properties

Octahydroindolizine alkaloids isolated from Dendrobium crepidatum have shown significant anti-inflammatory effects and potential protective effects against acute lung injury in preclinical models (Hu et al., 2020).

Stereocontrolled Synthesis

The stereocontrolled synthesis of octahydroindolizine derivatives has been developed, which is crucial for creating specific molecular structures necessary in pharmaceutical applications (Ihara et al., 1987).

Enzymatic Resolution in Pharmaceutical Industry

Octahydroindolizine alcohols have been synthesized using enzymatic resolution, demonstrating their application in the pharmaceutical industry (Zhang et al., 2017).

Nature-Inspired Drug Discovery

The octahydroindolo[2,3-a]quinolizine ring system forms a fundamental framework in natural products. Efficient strategies for its assembly could be beneficial in drug discovery (Srinivasulu et al., 2018).

Novel Alkaloids from Dendrobium crepidatum

A novel octahydroindolizine alkaloid, dendrocrepidamine, isolated from Dendrobium crepidatum, has been studied for its potential pharmaceutical applications (Ding et al., 2021).

PAR1 Antagonists

Octahydroindene, a related compound, has been identified as a novel scaffold for protease-activated receptor 1 (PAR1) antagonists, relevant in cardiovascular research (Lee et al., 2013).

Molecular Construction

A dehydrative annulation strategy has been used for constructing the octahydroindolizine framework, which is significant for synthesizing pharmacologically important molecules (Jammula et al., 2015).

Safety and Hazards

Octahydroindolizin-1-one is classified as a dangerous substance . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Mécanisme D'action

Target of Action

Octahydroindolizin-1-one is a type of indolizidine alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids . .

Mode of Action

As an indolizidine alkaloid, it may interact with various biological targets, leading to changes in cellular function . Alkaloids often have pharmacological effects and are used as medications, as recreational drugs, or in entheogenic rituals. Examples are the local anesthetic and stimulant cocaine; the psychedelic psilocin; the stimulant caffeine; nicotine; the analgesic morphine; the antibacterial berberine; the anticancer compound vincristine; the antihypertension agent reserpine; the cholinomimetic galantamine; the spasmolysis agent atropine; the vasodilator vincamine; the anti-arhythmia compound quinidine; the anti-asthma therapeutic ephedrine; and the antimalarial drug quinine .

Biochemical Pathways

As an indolizidine alkaloid, it may be involved in various biochemical reactions .

Result of Action

As an indolizidine alkaloid, it may have various effects depending on its specific targets and mode of action .

Propriétés

IUPAC Name |

3,5,6,7,8,8a-hexahydro-2H-indolizin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLNIVPNDDIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(=O)C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole](/img/structure/B3238682.png)

![5,8-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B3238734.png)

![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine](/img/structure/B3238770.png)